molecular formula C14H17N3O2S B4960392 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide

Cat. No. B4960392
M. Wt: 291.37 g/mol
InChI Key: VKEDUGMXBQUEBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide, also known as EPTB, is a small molecule that has gained attention for its potential use in scientific research. EPTB is a selective inhibitor of the protein phosphatase 2A (PP2A), which is involved in a variety of cellular processes including cell cycle regulation, DNA repair, and apoptosis.

Mechanism of Action

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide binds to the catalytic subunit of PP2A and inhibits its activity. This leads to an accumulation of phosphorylated proteins in the cell, which can have a variety of effects depending on the specific proteins involved. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, likely through its ability to inhibit PP2A activity (3,4).
Biochemical and Physiological Effects
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to have a variety of effects on cells, including inhibition of cell growth, induction of apoptosis, and inhibition of DNA repair. These effects are likely due to its ability to inhibit PP2A activity, which can affect a variety of cellular processes.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide in lab experiments is its selectivity for PP2A inhibition. This allows researchers to study the specific effects of PP2A inhibition without affecting other signaling pathways. However, one limitation of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide is its potential toxicity. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide in scientific research. One area of interest is the role of PP2A in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. PP2A has been implicated in the pathogenesis of these diseases, and N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide could be a useful tool for studying the specific effects of PP2A inhibition in these contexts. Additionally, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide could be used in combination with other drugs to enhance their efficacy in cancer treatment. Finally, the development of more selective and less toxic PP2A inhibitors could lead to new therapeutic options for a variety of diseases.

Synthesis Methods

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 4-propoxybenzoyl chloride in the presence of triethylamine. The resulting compound is then purified by column chromatography to obtain pure N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide. The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been described in detail in a number of publications (1,2).

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been used extensively in scientific research to study the role of PP2A in various cellular processes. PP2A is a serine/threonine phosphatase that plays an important role in regulating the activity of many signaling pathways. N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide has been shown to selectively inhibit the activity of PP2A, which allows researchers to study the specific effects of PP2A inhibition in cells.

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-3-9-19-11-7-5-10(6-8-11)13(18)15-14-17-16-12(4-2)20-14/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEDUGMXBQUEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 6166348

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.